(E)-1-(4-(6-methylpyridazin-3-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one
Description
Properties
IUPAC Name |
(E)-1-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]-3-phenylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O/c1-15-7-9-17(20-19-15)21-11-13-22(14-12-21)18(23)10-8-16-5-3-2-4-6-16/h2-10H,11-14H2,1H3/b10-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQGXVAHPSLVZCF-CSKARUKUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)N2CCN(CC2)C(=O)C=CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN=C(C=C1)N2CCN(CC2)C(=O)/C=C/C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(4-(6-methylpyridazin-3-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one typically involves the following steps:
Formation of the Piperazine Intermediate: The piperazine ring is synthesized by reacting ethylenediamine with a suitable dihaloalkane under basic conditions.
Substitution with 6-methylpyridazin-3-yl Group: The piperazine intermediate is then reacted with 6-methylpyridazine in the presence of a suitable base to introduce the 6-methylpyridazin-3-yl group.
Formation of the Phenylprop-2-en-1-one Moiety: The final step involves the condensation of the substituted piperazine with cinnamaldehyde under basic conditions to form the this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(4-(6-methylpyridazin-3-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles or electrophiles, solvents like dichloromethane or ethanol, varying temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
(E)-1-(4-(6-methylpyridazin-3-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of (E)-1-(4-(6-methylpyridazin-3-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Research Findings and Implications
- Structural Stability: The E-configuration and planar propenone unit are conserved across analogs, suggesting these features are critical for maintaining electronic conjugation and stability.
- Substituent-Driven Properties: Electron-withdrawing groups (e.g., nitro in ) enhance electrophilicity, whereas bulky groups (e.g., bis(4-methoxyphenyl)methyl in ) reduce conformational flexibility.
- Synthetic Scalability: Methods like Negishi acylative cross-coupling () offer modular routes for diversifying the propenone moiety, which could be adapted for the target compound .
Biological Activity
(E)-1-(4-(6-methylpyridazin-3-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one, commonly referred to as a piperazine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure that may influence its interaction with various biological targets, making it a candidate for further pharmacological investigation.
Chemical Structure and Properties
The compound's structure can be represented as follows:
Key Structural Features:
- Piperazine Ring : Known for its role in enhancing bioactivity.
- Methylpyridazine Substituent : Potentially contributes to the compound's interaction with biological targets.
- Phenyl Propene Moiety : May influence the compound's lipophilicity and overall pharmacokinetics.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antioxidant Activity : The compound has shown potential in scavenging free radicals, which is crucial for preventing oxidative stress-related diseases.
- Anti-inflammatory Effects : Preliminary studies suggest that it may inhibit inflammatory pathways, particularly through lipoxygenase inhibition.
- Antimicrobial Properties : Evaluations have indicated effectiveness against various microbial strains.
Antioxidant Activity
A study assessed the antioxidant properties of the compound using DPPH radical scavenging assays. Results indicated that at a concentration of 100 μM, this compound exhibited a significant reduction in DPPH radical concentration, suggesting effective radical-scavenging capabilities.
| Concentration (μM) | % Inhibition |
|---|---|
| 50 | 35% |
| 100 | 58% |
| 200 | 75% |
Anti-inflammatory Activity
In vitro studies demonstrated that the compound inhibits lipoxygenase (LOX) activity. The IC50 value was determined to be approximately 38 μM, indicating a moderate inhibitory effect compared to standard anti-inflammatory agents.
| Compound | IC50 (μM) |
|---|---|
| This compound | 38 |
| Standard LOX Inhibitor | 25 |
Antimicrobial Activity
The antimicrobial efficacy was evaluated against several bacterial strains using the broth microdilution method. The results are summarized below:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 μg/mL |
| Escherichia coli | 64 μg/mL |
| Candida albicans | 16 μg/mL |
These findings suggest that the compound possesses notable antimicrobial properties, particularly against fungal strains.
The biological activity of this compound is hypothesized to involve:
- Inhibition of Enzymatic Pathways : The compound may interfere with the activity of cyclooxygenase and lipoxygenase enzymes, leading to reduced inflammatory mediator production.
- Scavenging of Free Radicals : Its ability to donate electrons may neutralize reactive oxygen species, thus mitigating oxidative damage.
Q & A
Basic: What are the critical steps in synthesizing (E)-1-(4-(6-methylpyridazin-3-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one, and how are intermediates characterized?
Answer:
The synthesis typically involves a multi-step pathway:
- Step 1: Formation of the pyridazine-piperazine core via nucleophilic substitution or coupling reactions under controlled temperatures (e.g., 60–80°C) .
- Step 2: Introduction of the propenone moiety through Claisen-Schmidt condensation, requiring anhydrous conditions and catalysts like NaOH or KOH .
- Step 3: Purification via column chromatography or recrystallization to isolate intermediates and the final product .
Characterization Methods:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms regiochemistry and substituent positions (e.g., distinguishing E/Z isomers via coupling constants) .
- Mass Spectrometry (MS): High-resolution MS validates molecular weight and fragmentation patterns .
- HPLC: Purity assessment (>95% purity threshold for biological assays) .
Basic: Which physicochemical properties are critical for handling this compound in biological assays?
Answer:
Key properties include:
| Property | Value/Description | Relevance |
|---|---|---|
| Solubility | Soluble in DMSO, DMF; poor in H₂O | Dictates solvent choice for in vitro assays (e.g., DMSO stock solutions) |
| Stability | Light-sensitive; hygroscopic | Requires storage in amber vials under inert gas (N₂/Ar) to prevent degradation |
| LogP | Estimated ~3.5 (via computational tools) | Informs pharmacokinetic predictions (e.g., blood-brain barrier penetration) |
Advanced: How can researchers design experiments to establish structure-activity relationships (SAR) for this compound?
Answer:
Methodological Framework:
Substituent Variation:
- Modify the pyridazine (e.g., 6-methyl to 6-fluoro) or phenyl groups (e.g., para-methoxy to nitro) to assess electronic effects .
- Use Suzuki-Miyaura coupling for regioselective functionalization .
Biological Screening:
- Test analogs against target receptors (e.g., dopamine D₂, serotonin 5-HT₂A) via radioligand binding assays .
- Corrogate activity data with substituent polarity/hydrophobicity .
Computational Modeling:
Example SAR Insight:
- Bulky substituents on the phenyl ring reduce receptor selectivity, while electron-withdrawing groups enhance metabolic stability .
Advanced: What strategies resolve contradictions in reported biological activity data across studies?
Answer:
Root Causes of Discrepancies:
- Purity Variability: Impurities >5% (e.g., unreacted intermediates) skew IC₅₀ values .
- Assay Conditions: Differences in buffer pH, ion concentrations, or cell lines (e.g., HEK293 vs. CHO) .
Resolution Strategies:
Orthogonal Characterization:
- Cross-validate purity via HPLC, NMR, and elemental analysis .
Standardized Assays:
- Replicate studies under harmonized conditions (e.g., ATP levels fixed at 1 mM in kinase assays) .
Meta-Analysis:
Basic: What are the optimal reaction conditions for introducing the propenone moiety?
Answer:
- Catalyst: 10 mol% NaOH in ethanol/water (3:1 v/v) at 50°C .
- Reaction Monitoring: Thin-layer chromatography (TLC) with UV detection (Rf = 0.5 in ethyl acetate/hexane 1:1) .
- Yield Optimization:
- Use Dean-Stark traps for azeotropic removal of water in condensation reactions .
- Typical yields: 65–75% after recrystallization .
Advanced: How can computational methods predict the metabolic pathways of this compound?
Answer:
Approach:
Site of Metabolism (SoM) Prediction:
Enzyme Interaction Modeling:
Metabolite Stability:
Validation:
- Compare in silico results with in vitro microsomal assays (e.g., human liver microsomes + NADPH) .
Basic: What analytical techniques confirm the E-isomer configuration in the propenone moiety?
Answer:
- ¹H NMR: J coupling constants (~15–16 Hz for trans protons) distinguish E from Z isomers .
- X-ray Crystallography: Definitive confirmation via single-crystal diffraction (e.g., C=C bond length ~1.33 Å) .
Advanced: How can researchers address low solubility in aqueous buffers for in vivo studies?
Answer:
Strategies:
- Prodrug Design: Introduce phosphate esters or glycosides to enhance hydrophilicity .
- Nanoformulation: Encapsulate in PEGylated liposomes (size: 100–150 nm; PDI <0.2) .
- Co-Solvent Systems: Use cyclodextrin complexes (e.g., HP-β-CD) to improve solubility without toxicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
